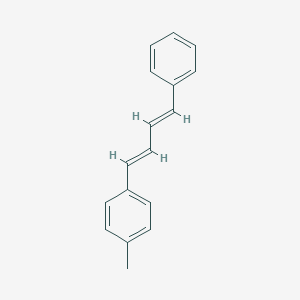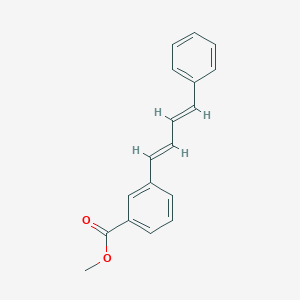![molecular formula C18H23BrO4 B371763 5-bromo-9-butyl-dispiro([1,3]-dioxolane-2,6'-pentacyclo[5.3.0.0~2,5~.0~3,9~.0~4,8~]decane-10',2''-[1,3]-dioxolane)](/img/structure/B371763.png)
5-bromo-9-butyl-dispiro([1,3]-dioxolane-2,6'-pentacyclo[5.3.0.0~2,5~.0~3,9~.0~4,8~]decane-10',2''-[1,3]-dioxolane)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “5-bromo-9-butyl-dispiro([1,3]-dioxolane-2,6'-pentacyclo[5300~2,5~0~3,9~0~4,8~]decane-10',2''-[1,3]-dioxolane)” is a chemical entity registered in the PubChem database
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 5-bromo-9-butyl-dispiro([1,3]-dioxolane-2,6'-pentacyclo[5.3.0.0~2,5~.0~3,9~.0~4,8~]decane-10',2''-[1,3]-dioxolane) involves a series of chemical reactions that are carefully controlled to ensure the desired product is obtained. The synthetic routes typically involve the use of specific reagents and catalysts under controlled temperature and pressure conditions. For example, one method might involve the reaction of a precursor compound with a specific reagent in the presence of a catalyst to form the desired product .
Industrial Production Methods: In an industrial setting, the production of 5-bromo-9-butyl-dispiro([1,3]-dioxolane-2,6'-pentacyclo[5.3.0.0~2,5~.0~3,9~.0~4,8~]decane-10',2''-[1,3]-dioxolane) is scaled up to meet demand. This often involves the use of large reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste. Industrial production methods may also involve additional purification steps to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: 5-bromo-9-butyl-dispiro([1,3]-dioxolane-2,6'-pentacyclo[5.3.0.0~2,5~.0~3,9~.0~4,8~]decane-10',2''-[1,3]-dioxolane) undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and for its use in different applications .
Common Reagents and Conditions: Common reagents used in the reactions involving 5-bromo-9-butyl-dispiro([1,3]-dioxolane-2,6'-pentacyclo[5.3.0.0~2,5~.0~3,9~.0~4,8~]decane-10',2''-[1,3]-dioxolane) include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to ensure the desired outcome. For example, an oxidation reaction might involve the use of an oxidizing agent like potassium permanganate under acidic conditions .
Major Products: The major products formed from the reactions of 5-bromo-9-butyl-dispiro([1,3]-dioxolane-2,6'-pentacyclo[5.3.0.0~2,5~.0~3,9~.0~4,8~]decane-10',2''-[1,3]-dioxolane) depend on the specific reaction conditions and reagents used. For example, an oxidation reaction might produce a different product compared to a reduction reaction. The products are typically characterized using techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy .
Scientific Research Applications
5-bromo-9-butyl-dispiro([1,3]-dioxolane-2,6'-pentacyclo[5.3.0.0~2,5~.0~3,9~.0~4,8~]decane-10',2''-[1,3]-dioxolane) has a wide range of applications in scientific research. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it may be used as a probe to study specific biochemical pathways. In medicine, it could be investigated for its potential therapeutic effects. In industry, it might be used in the production of materials with specific properties .
Mechanism of Action
The mechanism of action of 5-bromo-9-butyl-dispiro([1,3]-dioxolane-2,6'-pentacyclo[5.3.0.0~2,5~.0~3,9~.0~4,8~]decane-10',2''-[1,3]-dioxolane) involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired effects. The compound may bind to specific receptors or enzymes, altering their activity and thereby influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 5-bromo-9-butyl-dispiro([1,3]-dioxolane-2,6'-pentacyclo[5.3.0.0~2,5~.0~3,9~.0~4,8~]decane-10',2''-[1,3]-dioxolane) include other chemical entities with related structures and properties. These compounds may share similar functional groups or molecular frameworks, leading to comparable chemical behavior .
Uniqueness: What sets 5-bromo-9-butyl-dispiro([1,3]-dioxolane-2,6'-pentacyclo[5.3.0.0~2,5~.0~3,9~.0~4,8~]decane-10',2''-[1,3]-dioxolane) apart from similar compounds is its unique combination of chemical properties and reactivity. This uniqueness makes it particularly valuable for specific applications where other compounds might not be as effective .
Conclusion
5-bromo-9-butyl-dispiro([1,3]-dioxolane-2,6'-pentacyclo[5.3.0.0~2,5~.0~3,9~.0~4,8~]decane-10',2''-[1,3]-dioxolane) is a versatile compound with significant potential in various scientific fields. Its unique chemical properties and reactivity make it a valuable tool for researchers in chemistry, biology, medicine, and industry. Understanding its preparation methods, chemical reactions, and mechanism of action is essential for harnessing its full potential.
Properties
Molecular Formula |
C18H23BrO4 |
|---|---|
Molecular Weight |
383.3g/mol |
InChI |
InChI=1S/C18H23BrO4/c1-2-3-4-15-9-11-10(15)13-14(17(15)20-5-6-21-17)12(9)16(11,19)18(13)22-7-8-23-18/h9-14H,2-8H2,1H3 |
InChI Key |
ZTNRQRIGEAIPNV-UHFFFAOYSA-N |
SMILES |
CCCCC12C3C4C1C5C(C3C4(C56OCCO6)Br)C27OCCO7 |
Canonical SMILES |
CCCCC12C3C4C1C5C(C3C4(C56OCCO6)Br)C27OCCO7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Methoxy-4-[2-(4-methoxyphenyl)vinyl]naphthalene](/img/structure/B371680.png)
![5-Methoxy-2-[2-(4-methoxy-2,6-dimethylphenyl)vinyl]-1,3-dimethylbenzene](/img/structure/B371681.png)

![1,3-Dibromo-5-[2-(3,5-dibromophenyl)vinyl]benzene](/img/structure/B371688.png)


![5-Phenylbenzo[c]phenanthrene](/img/structure/B371692.png)
![(1,3-Dimethylbenzo[c]phenanthren-6-yl)methanol](/img/structure/B371694.png)


![1,3-ditert-butyl-5-[(E)-2-(3,5-ditert-butylphenyl)ethenyl]benzene](/img/structure/B371697.png)


![6-[4-(3,5-dimethylphenyl)-1-buten-3-ynyl]-2,4-dimethylphenanthrene](/img/structure/B371702.png)
